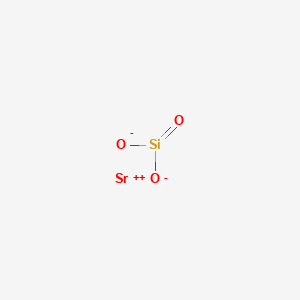

strontium;dioxido(oxo)silane

Overview

Description

strontium;dioxido(oxo)silane is an inorganic compound with the molecular formula H2O3SiSrThis compound is a salt formed from silicic acid and strontium, and it is characterized by its unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

strontium;dioxido(oxo)silane can be synthesized through a reaction between strontium oxide (SrO) and silicic acid (H2SiO3). The reaction typically occurs in an aqueous medium where strontium oxide is dissolved in water to form strontium hydroxide, which then reacts with silicic acid to form the strontium salt of silicic acid.

Industrial Production Methods

Industrial production of silicic acid (H2SiO3), strontium salt (1:1) often involves the use of high-purity raw materials and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

strontium;dioxido(oxo)silane can undergo various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water to form silicic acid and strontium hydroxide.

Condensation: It can undergo condensation reactions to form polymeric silicates.

Complexation: It can form complexes with other metal ions or organic ligands.

Common Reagents and Conditions

Common reagents used in reactions with silicic acid (H2SiO3), strontium salt (1:1) include water, acids, and bases. The reactions typically occur under ambient conditions, although some may require elevated temperatures or specific pH levels to proceed efficiently .

Major Products Formed

The major products formed from the reactions of silicic acid (H2SiO3), strontium salt (1:1) include strontium hydroxide, polymeric silicates, and various metal-silicate complexes .

Scientific Research Applications

strontium;dioxido(oxo)silane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of silicic acid (H2SiO3), strontium salt (1:1) involves its ability to interact with various molecular targets and pathways. In biological systems, it can be taken up by cells and incorporated into biomineral structures. The compound’s interactions with cellular components, such as proteins and enzymes, play a crucial role in its effects on biological processes .

Comparison with Similar Compounds

Similar Compounds

Silicic acid (H2SiO3), calcium salt (11): Similar in structure but contains calcium instead of strontium.

Silicic acid (H2SiO3), lead (2+) salt (11): Contains lead and has different chemical properties and applications.

Orthosilicic acid (H4SiO4): A different form of silicic acid with distinct properties and uses.

Uniqueness

strontium;dioxido(oxo)silane is unique due to its specific interactions with strontium ions, which impart distinct chemical and physical properties compared to other silicic acid salts. Its applications in biomineralization and potential medical uses highlight its importance in scientific research .

Biological Activity

Strontium dioxido(oxo)silane (chemical formula: H2O3SiSr) is an inorganic compound that has garnered attention for its potential biological activities, particularly in the fields of bone health and biomineralization. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Overview of Strontium Dioxido(oxo)silane

Strontium dioxido(oxo)silane is synthesized through the reaction of strontium oxide (SrO) with silicic acid (H2SiO3) in aqueous solutions. This compound exhibits unique properties due to the presence of strontium, which is known to play a significant role in bone metabolism and health.

The biological activity of strontium dioxido(oxo)silane can be attributed to several mechanisms:

- Cellular Uptake : Strontium ions can be taken up by cells and incorporated into biomineral structures, influencing bone formation and remodeling processes.

- Osteoblast Differentiation : Research indicates that strontium promotes the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, which are crucial for bone formation and mineralization .

- Matrix Protein Synthesis : The compound enhances the synthesis and deposition of bone matrix proteins, contributing to overall bone strength and integrity .

Bone Health

Strontium has been shown to have a beneficial effect on bone density and strength. It can substitute for calcium in hydroxyapatite crystals within bones, thereby improving their mechanical properties. Studies have demonstrated that strontium dioxido(oxo)silane can stimulate osteogenesis and enhance mineralization in bone tissue .

Case Studies

- Bone Regeneration : In a study involving animal models, the administration of strontium dioxido(oxo)silane led to significant increases in bone mineral density compared to control groups. The mechanism was attributed to enhanced osteoblast activity and reduced osteoclastogenesis, leading to improved bone regeneration .

- Dental Applications : Another investigation focused on the use of strontium dioxido(oxo)silane in dental materials. The compound was found to improve the mechanical properties of dental cements while promoting remineralization processes in demineralized enamel .

Comparative Analysis

To better understand the unique properties of strontium dioxido(oxo)silane, it is useful to compare it with similar compounds:

| Compound | Main Component | Biological Activity | Applications |

|---|---|---|---|

| Strontium Dioxido(oxo)silane | Sr | Promotes osteoblast differentiation; enhances bone density | Bone regeneration; dental materials |

| Calcium Dioxido(oxo)silane | Ca | Supports bone health; less effective than strontium | Bone cement; supplements |

| Orthosilicic Acid | Si | Aids in collagen synthesis; supports connective tissue | Dietary supplements; skin health |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of strontium dioxido(oxo)silane:

- Enhanced Osteogenesis : Research indicates that this compound significantly enhances osteogenic differentiation through activation of specific signaling pathways involved in bone formation .

- Biocompatibility : Strontium dioxido(oxo)silane exhibits favorable biocompatibility profiles, making it suitable for various biomedical applications including implants and scaffolds for tissue engineering .

- Synergistic Effects : When combined with other silicate compounds, strontium dioxido(oxo)silane demonstrates synergistic effects that further enhance its biological activity, particularly in promoting mineralization processes .

Properties

IUPAC Name |

strontium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3Si.Sr/c1-4(2)3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQXISIULMTHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrSiO3, O3SiSr | |

| Record name | Strontium silicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Strontium_silicate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065470 | |

| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13451-00-8 | |

| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium silicate(1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.